molecular formula C7H5N3O B7787453 8H-pyrido[2,3-d]pyrimidin-4-one

8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7787453
M. Wt: 147.13 g/mol
InChI Key: XKEBMWRWBWRQAO-UHFFFAOYSA-N
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Description

8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The structure of this compound is particularly interesting due to its resemblance to nitrogenous bases found in DNA and RNA, making it a valuable scaffold in medicinal chemistry .

Scientific Research Applications

8H-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Gould–Jacobs reaction and similar synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the pyridopyrimidine ring .

Mechanism of Action

The mechanism of action of 8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. The compound’s structural similarity to DNA and RNA bases allows it to bind to nucleic acids and proteins, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific ring structure and the position of its functional groups. This uniqueness allows it to interact with a distinct set of molecular targets compared to other pyridopyrimidine derivatives. Its potential as a therapeutic agent and its versatility in chemical reactions further highlight its significance in scientific research .

Properties

IUPAC Name

8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEBMWRWBWRQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=NC=NC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 3
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 4
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 5
8H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 6
8H-pyrido[2,3-d]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.